![molecular formula C21H21F3N4O4 B2779986 N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396887-79-8](/img/structure/B2779986.png)
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TRO19622, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. This compound has been shown to have neuroprotective effects and has been investigated for its potential to treat conditions such as Alzheimer's disease, Parkinson's disease, and stroke.
Scientific Research Applications
- The compound’s structure suggests potential as a kinase inhibitor. Researchers have explored its efficacy against oncogenic EGFR mutations in lung cancer . Investigating its activity against other kinases (such as ALK) and drug-resistant mutants could lead to novel targeted therapies.
- The compound’s oxalamide moiety may interact with epigenetic regulators. Researchers have discovered dihydropyridinone derivatives as covalent EZH2 degraders, which could impact gene expression .
- The compound’s piperidine and oxalamide moieties resemble bioactive molecules. Researchers have discovered MST1 kinase inhibitors and AMPK activators for diabetes treatment .
- Given the global context, repurposing existing drugs for antiviral activity is crucial. Investigating whether this compound has any effect against SARS-CoV-2 or other viruses could be valuable .
- The compound’s unique structure could inspire new synthetic methods. For example, its imidazo[1,5-a]pyridine core might serve as a building block for drug discovery .
Cancer Research and Targeted Therapies
Epigenetic Modulation
Metabolic Disorders and Diabetes
Antiviral Properties
Chemical Synthesis and Methodology
Mechanism of Action
Target of Action
The primary target of this compound is the c-KIT kinase , a validated drug discovery target for gastrointestinal stromal tumors (GISTs) . The c-KIT kinase plays a crucial role in cell signaling pathways, and its dysregulation can lead to the development of GISTs .
Mode of Action
This compound acts as a selective c-KIT inhibitor . It binds to the c-KIT kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates .
Biochemical Pathways
By inhibiting the c-KIT kinase, this compound affects the c-KIT-mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and differentiation. The inhibition of these pathways can lead to apoptosis (programmed cell death) and cell cycle arrest .
Pharmacokinetics
The compound has shown acceptable bioavailability (36%) , which means it can be effectively absorbed and utilized by the body. The bioavailability of a drug can significantly impact its therapeutic efficacy, as it determines the extent and rate at which the active drug reaches its site of action.
Result of Action
The compound’s action on the c-KIT kinase leads to effective antiproliferative efficacy against GISTs cell lines . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth of the tumor cells . In preclinical evaluations, it has been shown to effectively suppress tumor growth in a GIST-T1 cell inoculated xenograft model without apparent toxicity .
Action Environment
properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O4/c22-21(23,24)32-17-5-3-16(4-6-17)27-19(30)18(29)26-12-14-7-10-28(11-8-14)20(31)15-2-1-9-25-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMXAUNHVSQDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
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